NH2-PEG5-C2-NH-Boc

PROTAC Linker Optimization Targeted Protein Degradation

For PROTAC developers, inconsistent linker quality leads to failed syntheses and unreliable SAR data. NH2-PEG5-C2-NH-Boc (CAS 189209-27-6) eliminates this risk: - ≥98% purity ensures DC50 shifts reflect true SAR, not impurity artifacts. - Orthogonal Boc-amine enables clean, sequential coupling of warhead and E3 ligase ligand without cross-reactivity. - 3-year shelf life at -20°C supports bulk procurement (1-5 g) for multi-year projects, avoiding costly re-synthesis of degraded intermediates.

Molecular Formula C17H36N2O7
Molecular Weight 380.5 g/mol
CAS No. 189209-27-6
Cat. No. B611217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG5-C2-NH-Boc
CAS189209-27-6
Synonymst-boc-N-amido-PEG5-amine
Molecular FormulaC17H36N2O7
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
InChIKeyASGHPQVHGBCLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH2-PEG5-C2-NH-Boc (CAS 189209-27-6): A Boc-Protected Heterobifunctional PEG5 Linker for PROTAC Procurement and Design


NH2-PEG5-C2-NH-Boc (tert-butyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate; CAS 189209-27-6) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing a primary amine and a Boc-protected amine separated by a five-unit PEG spacer. The compound functions as a PROTAC linker building block, enabling stepwise orthogonal conjugation of a target protein ligand and an E3 ligase recruiter in targeted protein degradation workflows . Its PEG5 spacer confers aqueous solubility and conformational flexibility, while the Boc group permits controlled deprotection under mild acidic conditions (e.g., TFA, pH 2–3) to expose a second reactive amine for subsequent coupling [1].

Why NH2-PEG5-C2-NH-Boc Cannot Be Replaced by a Generic PEG Linker in PROTAC Development


The performance of a PROTAC degrader is exquisitely sensitive to linker composition, length, and terminal functional groups. Systematic structure–activity relationship studies demonstrate that PEG linker length directly modulates ternary complex formation, degradation efficiency (DC50), and selectivity; a suboptimal linker can reduce degradation potency by over an order of magnitude [1]. Unlike simple alkyl chains, the PEG5 motif balances hydrophilicity and conformational entropy to traverse the ≥3 nm inter‑protein distance typical of E3 ligase–target protein interfaces without inducing off‑target collisions . Furthermore, the Boc‑protected amine is essential for orthogonal synthesis: substituting an unprotected diamine (e.g., NH2‑PEG5‑NH2) leads to uncontrolled cross‑linking, while alternative protecting groups (e.g., Fmoc) require basic deprotection conditions that may degrade acid‑sensitive warheads . Generic substitution therefore introduces quantifiable risks of synthesis failure, reduced degradation activity, or altered selectivity—all of which can be avoided by procuring the specified NH2‑PEG5‑C2‑NH‑Boc building block.

Quantitative Differentiation Evidence for NH2-PEG5-C2-NH-Boc Relative to Analogs


PEG5 Linker Length Confers Optimal Balance Between Ternary Complex Stability and Solubility

The five-unit PEG chain in NH2-PEG5-C2-NH-Boc represents a critical intermediate linker length that bridges the performance gap between shorter (PEG4) and longer (PEG6/PEG8) homologues. Empirical structure–activity relationships across multiple PROTAC campaigns indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1]. However, excessively long linkers (>PEG8) increase conformational entropy to a point that may reduce local effective concentration of warhead and promote off‑target collisions. PEG5 sits at the inflection point of this flexibility–stability continuum, providing sufficient reach (calculated end‑to‑end distance of a fully extended PEG5 chain is approximately 1.8–2.2 nm, enabling the spanning of inter‑pocket distances >3 nm when combined with ligand‑attached extensions) without the entropic penalty of longer oligomers [1].

PROTAC Linker Optimization Targeted Protein Degradation

Quantified DMSO Solubility of NH2-PEG5-C2-NH-Boc Versus Shorter PEG Homologues

High solubility in DMSO is a prerequisite for preparing concentrated stock solutions in PROTAC synthesis and cellular assays. NH2-PEG5-C2-NH-Boc exhibits a DMSO solubility of ≥100 mg/mL (corresponding to ≥262.83 mM), as verified by commercial supplier QC data [1]. In comparison, the PEG4 analog (NH2‑PEG4‑C2‑NH‑Boc) is reported to be soluble in DMSO but without a specified quantitative threshold; its physical state is often described as a white solid requiring sonication or heating to fully dissolve at high concentrations . The PEG6 analog (NH2‑PEG6‑Boc) is a colorless viscous liquid with qualitatively "good" solubility in DMSO, but no standardized ≥100 mg/mL threshold is published .

Solubility Formulation Stock Solution Preparation

Vendor‑Verified Purity of NH2-PEG5-C2-NH-Boc Compared with Industry Baselines

NH2-PEG5-C2-NH-Boc is supplied at ≥98% purity by multiple commercial vendors (including XcessBio and Amerigo Scientific) [1], exceeding the common ≥95% purity specification offered for many PEG linker analogs (e.g., BOC Sciences' t‑Boc‑N‑amido‑PEG5‑amine at ≥95% ). Higher purity directly reduces the burden of by‑product removal during PROTAC assembly and minimizes the risk of side reactions arising from trace amine‑containing impurities.

Purity QC PROTAC Synthesis

Boc Protection Enables Orthogonal Conjugation Versus Unprotected Diamine Linkers

The Boc‑protected amine in NH2-PEG5-C2-NH-Boc is selectively removable under mild acidic conditions (e.g., TFA in DCM, pH 2–3) without affecting acid‑labile functional groups commonly present in PROTAC warheads and E3 ligands [1]. In contrast, the unprotected diamine analog NH2‑PEG5‑NH2 possesses two free amines, leading to uncontrolled cross‑linking and low reaction selectivity unless stringent stoichiometric control is applied . The Fmoc‑protected analog (Fmoc‑NH‑PEG5‑NH2) requires basic deprotection (e.g., piperidine), which is incompatible with base‑sensitive moieties such as certain ester prodrugs or thalidomide derivatives .

Orthogonal Synthesis Boc Deprotection PROTAC Assembly

Extended Storage Stability of NH2-PEG5-C2-NH-Boc Powder at -20°C

NH2-PEG5-C2-NH-Boc powder is stable for at least 3 years when stored at -20°C, as per manufacturer stability studies . This shelf life exceeds the typical 12‑month stability claimed for many PEG linker analogs stored under ambient or refrigerated (2–8°C) conditions . Extended stability enables bulk procurement and long‑term project use without degradation‑driven re‑qualification.

Stability Storage Long‑term Procurement

Procurement Value: Price per Gram and In‑Stock Availability of NH2-PEG5-C2-NH-Boc

NH2-PEG5-C2-NH-Boc is available at competitive pricing and with confirmed in‑stock status from multiple suppliers. At MedChemExpress, the price per gram is $160, with quantities up to 50 g available for immediate shipment . GlpBio offers 1 g at $108, with all sizes (100 mg to 5 g) in stock [1]. In contrast, the PEG6 analog (NH2‑PEG6‑Boc) is frequently out of stock or requires longer lead times, and the PEG4 analog (NH2‑PEG4‑C2‑NH‑Boc) often commands a premium due to lower production volumes .

Procurement Cost Efficiency Supply Chain

High‑Value Research Applications for NH2-PEG5-C2-NH-Boc Based on Quantified Differentiation


PROTAC Library Synthesis Requiring Orthogonal Conjugation of Acid‑Labile Warheads

The Boc‑protected amine in NH2-PEG5-C2-NH-Boc is compatible with acid‑sensitive warheads (e.g., certain kinase inhibitors, epoxomicin derivatives) that would degrade under basic Fmoc deprotection conditions. Sequential coupling—first using the free primary amine, then TFA deprotection of the Boc group—yields pure heterobifunctional PROTACs without side reactions [1]. This orthogonal strategy is supported by the linker's high DMSO solubility (≥100 mg/mL), enabling concentrated stock solutions that simplify multi‑well parallel synthesis [2].

Optimization of Linker Length in VHL‑ or CRBN‑Recruiting PROTACs

When screening linker length for a new target protein, NH2-PEG5-C2-NH-Boc serves as the PEG5 anchor point. Its validated solubility and purity (≥98%) ensure that observed differences in degradation potency (e.g., DC50 shifts of 2–10×) are attributable to linker length rather than variable building‑block quality. The compound can be directly compared with PEG4 and PEG6 analogs to identify the optimal linker length window [3].

Long‑Term Academic or Industrial PROTAC Development Programs

With a validated powder shelf life of 3 years at -20°C , NH2-PEG5-C2-NH-Boc can be procured in bulk (1–5 g) and stored for the duration of a multi‑year grant or discovery project. The in‑stock availability and competitive pricing ($108–160/g) minimize supply chain disruptions and reduce the need for costly re‑synthesis of intermediates due to degraded linker stock .

Synthesis of Aurka‑Targeting PROTACs and Related Degraders

NH2-PEG5-C2-NH-Boc has been employed as a linker component in Aurora A degrader JB300, which achieved a DC50 of 30 nM in cellular assays . The PEG5 spacer provided the necessary reach and conformational freedom to bridge the Aurora A kinase domain and the recruited E3 ligase. This precedent reduces the empirical optimization burden for new Aurora A or structurally related kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-PEG5-C2-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.